![molecular formula C19H24N4O4 B2639207 Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1823801-13-3](/img/structure/B2639207.png)

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

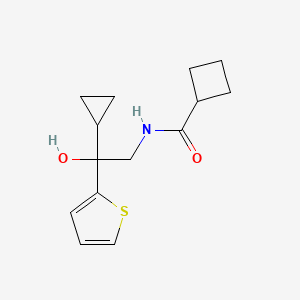

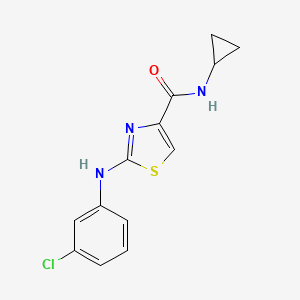

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activities

Synthesis and Antitumor Activity

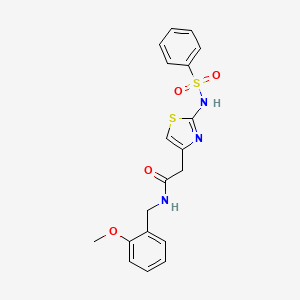

Novel bioactive 1,2,4-oxadiazole natural product analogs were synthesized, including compounds bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These analogs were tested for antitumor activity toward a panel of cell lines in vitro, demonstrating potential as cancer therapeutics due to their significant potency in some cases (Maftei et al., 2013).

Crystal Structure and Molecular Interactions

The study of carbamate derivatives revealed insights into the crystal packing and molecular interactions, highlighting the role of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture (Das et al., 2016).

Luminescent Materials for Organic Electronics

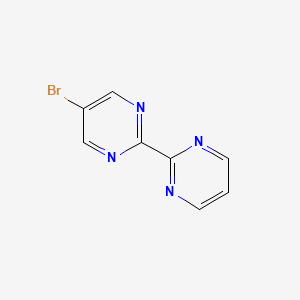

Research on oxadiazole substituted carbazole derivatives focused on their application in organic light-emitting diodes (OLEDs), indicating their utility as host materials for triplet emitters. The synthesized compounds were characterized for their photophysical properties and efficiency in devices, showing promising results for future organic electronics (Guan et al., 2006).

Metabolic and Pharmacokinetic Studies

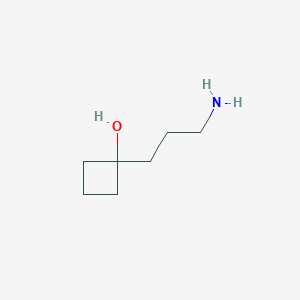

The metabolism of a novel dipeptidyl peptidase-4 inhibitor was examined, revealing the formation of metabolites through hydroxylation and carbonyl reduction. This study contributes to understanding the metabolic pathways and potential pharmacokinetic profiles of related compounds (Yoo et al., 2008).

作用機序

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

is a carbamate derivative. Carbamates are often used in medicinal chemistry due to their bioisosteric similarity to amides, which are common in biologically active compounds . They can act as prodrugs, being metabolized in the body to release active compounds .

The 1,2,4-oxadiazole ring in the compound is a heterocyclic aromatic ring. Compounds containing this ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

The pyrrolidine ring is a common motif in many natural products and pharmaceuticals. It is often involved in binding to biological targets, contributing to the bioactivity of the compound .

The benzyl group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross cell membranes and reach its target .

特性

IUPAC Name |

tert-butyl N-[[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-19(2,3)26-18(25)20-10-15-21-17(22-27-15)14-9-16(24)23(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTCBHLITRQOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CC(=O)N(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)

![3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2639140.png)

![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)

![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)